molecular formula C13H20ClNO B1455834 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride CAS No. 1354960-08-9

2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride

Cat. No. B1455834
M. Wt: 241.76 g/mol
InChI Key: AKDAOSWWAJYLRW-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, other names or synonyms it might be known by, its molecular formula, and its structure.



Synthesis Analysis

This involves a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its bond lengths and angles, its stereochemistry (if applicable), and any interesting or unusual features of its structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Environmental Biodegradation

The compound 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride can be linked to environmental biodegradation studies. Research on similar compounds like dimethylphenols, specifically 2,5-dimethylphenols, has shown their cometabolism by specific bacteria. In a study by Pieper et al. (1995), it was found that 2,5-dimethylphenols were cometabolized by Alcaligenes eutrophus JMP 134 via the ortho pathway into dimethylmuconolactones as dead-end products, demonstrating a potential environmental biodegradation pathway for similar compounds (Pieper et al., 1995).

Spectroscopy and Photochemistry

The fluorescence and phosphorescence spectra of dimethylphenols, including 2,5-dimethylphenol, have been studied at low temperatures. The research by Vert et al. (1987) investigated changes in pKa values in excited states for various dimethylphenols, which could be relevant for understanding the spectroscopic behavior of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride (Vert et al., 1987).

Crystal Structure Analysis

The crystal structure of bis(N-methylmorpholine betaine) hydrochloride, a related compound to 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride, was analyzed by Dega-Szafran et al. (2002). This study provides insights into the structural features of similar compounds, which can be crucial for understanding their chemical behavior and potential applications (Dega-Szafran et al., 2002).

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of related compounds, such as various dimethylphenol derivatives, can provide insight into the synthetic pathways and chemical behavior of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride. For instance, Klan et al. (2000) discussed the use of 2,5-dimethylphenacyl as a photoreleasable protecting group for carboxylic acids, indicating potential applications in organic synthesis and biochemistry (Klan et al., 2000).

Safety And Hazards

This involves looking at the compound’s safety data sheet (SDS) for information on its hazards, how to handle it safely, and what to do in case of an accident.


Future Directions

This involves looking at current research on the compound and identifying areas where further research is needed.


For a specific compound like “2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride”, you would need to look up these details in scientific literature or databases. Please consult with a chemist or a trusted source for more detailed and specific information.


properties

IUPAC Name

2-(2,5-dimethylphenyl)-5-methylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-9-4-5-10(2)12(6-9)13-7-14-11(3)8-15-13;/h4-6,11,13-14H,7-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDAOSWWAJYLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1)C2=C(C=CC(=C2)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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